molecular formula C9H9N3O3 B11893010 3-Ethoxy-5-nitro-1H-indazole

3-Ethoxy-5-nitro-1H-indazole

Cat. No.: B11893010
M. Wt: 207.19 g/mol
InChI Key: VJZKLARZVHRPRB-UHFFFAOYSA-N
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Description

3-Ethoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of an ethoxy group at the 3-position and a nitro group at the 5-position of the indazole ring makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-nitro-1H-indazole typically involves the nitration of 3-ethoxy-1H-indazole. One common method is the reaction of 3-ethoxy-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

3-Ethoxy-5-nitro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    3-Ethoxy-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-1H-indazole: Lacks the ethoxy group, which may affect its solubility and biological activity.

    3-Methoxy-5-nitro-1H-indazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

Uniqueness: 3-Ethoxy-5-nitro-1H-indazole is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-ethoxy-5-nitro-1H-indazole

InChI

InChI=1S/C9H9N3O3/c1-2-15-9-7-5-6(12(13)14)3-4-8(7)10-11-9/h3-5H,2H2,1H3,(H,10,11)

InChI Key

VJZKLARZVHRPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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